4-acetamido-N-cyclopentylbenzamide
Description
The exact mass of the compound 4-(acetylamino)-N-cyclopentylbenzamide is 246.136827821 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-13-8-6-11(7-9-13)14(18)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRKQPPHPVQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357841 | |
| Record name | 4-acetamido-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348615-16-7 | |
| Record name | 4-acetamido-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Acetamido N Cyclopentylbenzamide
Established Synthetic Routes for 4-acetamido-N-cyclopentylbenzamide Core
The synthesis of the this compound core structure is primarily achieved through the formation of an amide bond between a derivatized benzoic acid and cyclopentylamine (B150401). The most logical and established approach involves the preparation of a 4-acetamidobenzoyl derivative that can readily react with cyclopentylamine.
General Procedures for Benzamide (B126) Synthesis
The formation of a benzamide linkage is a cornerstone of organic synthesis. Generally, this involves the reaction of a benzoic acid derivative with an amine. Two of the most common methods are the acylation of an amine with a benzoyl chloride and the direct condensation of a benzoic acid with an amine using a coupling agent.
The first method requires the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with the amine, in this case, cyclopentylamine, often in the presence of a base to neutralize the HCl byproduct. youtube.comresearchgate.netyoutube.com
The second approach, direct amide coupling, avoids the need to form the acyl chloride. This method utilizes coupling agents to activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. acs.org A variety of coupling agents are available, each with its own mechanism and suitability for different substrates.
| Coupling Agent | Description | Typical Conditions |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate. | Room temperature, in solvents like DCM or DMF. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, which simplifies purification as the urea (B33335) byproduct is also water-soluble. | Often used with HOBt to suppress side reactions and racemization. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields, even with sterically hindered substrates. | Used with a non-nucleophilic base like DIPEA in polar aprotic solvents. |
| T3P® (Propylphosphonic Anhydride) | A versatile and powerful water-immiscible coupling agent that promotes amide bond formation with a broad substrate scope. | The byproducts are water-soluble, allowing for easy workup. |
Specific Protocols Involving the Cyclopentyl Moiety
To synthesize this compound, cyclopentylamine serves as the key amine component. The primary amino group of cyclopentylamine acts as the nucleophile that attacks the activated carbonyl carbon of the 4-acetamidobenzoic acid derivative.
A standard laboratory procedure would involve dissolving 4-acetamidobenzoic acid and a coupling agent, such as HATU, in a suitable aprotic solvent like dimethylformamide (DMF). A tertiary amine base, for example, diisopropylethylamine (DIPEA), is added to the mixture, followed by the dropwise addition of cyclopentylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
Reductive Synthesis Approaches for Amide Linkages
Reductive amination represents an alternative and powerful strategy for forming the C-N bond necessary for the amide linkage, albeit through a different synthetic sequence. ucla.edu This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com
For the synthesis of an N-cyclopentyl amide, one could envision a pathway starting from cyclopentanone (B42830). Reductive amination of cyclopentanone with an appropriate amine, followed by subsequent acylation, could lead to the target molecule. researchgate.net The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. youtube.com
| Reducing Agent | Characteristics |
| Sodium cyanoborohydride (NaBH₃CN) | A mild reducing agent that is selective for iminium ions over ketones and aldehydes at neutral or slightly acidic pH. youtube.com |
| Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) | A non-toxic and highly effective reagent for reductive amination that is also selective for imines and enamines. ucla.edu It is often preferred due to its less toxic nature compared to cyanoborohydride. |
| Catalytic Hydrogenation (H₂/Pd-C) | A classic method where hydrogen gas and a palladium-on-carbon catalyst are used to reduce the imine. This method is clean as the only byproduct is water. ucla.edu |
Approaches for Functional Group Modification and Introduction of Novel Moieties
Once the core structure of this compound is synthesized, its properties can be further tuned through various chemical modifications. These derivatization strategies can target the phenyl ring or the amide nitrogen.
Substitutions on the Acetamido Phenyl Ring
The existing acetamido group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This allows for the introduction of new functional groups at specific positions on the aromatic ring. masterorganicchemistry.comlibretexts.org The acetamido group is moderately activating, making these reactions generally controllable.
Common electrophilic aromatic substitution reactions that could be applied include:
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) at the ortho position to the acetamido group. libretexts.org |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen (Br or Cl) at the ortho position. youtube.com |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl)/AlCl₃ | Introduction of an acyl group (-COR) at the ortho position. This reaction introduces a new ketone functionality. masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at the ortho position. This reaction is often reversible. youtube.com |
Modifications to the Cyclopentyl Amide Nitrogen
The secondary amide nitrogen in this compound offers a site for further functionalization. The hydrogen atom on this nitrogen can be replaced, most commonly through N-alkylation.
N-alkylation of secondary amides can be achieved by treating the amide with a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. nih.gov More modern methods utilize transition-metal catalysts to facilitate the N-alkylation of amides with alcohols, which is a more atom-economical approach. nih.gov Cobalt-catalyzed N-alkylation, for instance, has been shown to be effective for a wide range of amides and alcohols. nih.gov
A more advanced strategy involves the deoxygenative photochemical alkylation of secondary amides. nih.gov This method allows for the synthesis of α-substituted secondary amines from secondary amides, providing a pathway to more complex structures. nih.gov
Heterocyclic Ring Incorporations within Derivatives
A variety of heterocyclic moieties can be integrated into the core structure. For instance, the acetamido group can be replaced with or modified to include nitrogen-containing heterocycles. Common examples from the broader class of benzamide derivatives include the incorporation of:
Piperidine and Pyrrolidine: These saturated heterocycles can be introduced, for example, by modifying the acetamido group to a 2-(piperidin-1-yl)acetamido or 2-(pyrrolidin-1-yl)acetamido moiety. Such modifications have been explored in other benzamide series to investigate their potential as therapeutic agents. researchgate.net
Morpholine (B109124): The morpholine ring, with its ether and amine functionalities, can be incorporated to enhance hydrophilicity and introduce a hydrogen bond acceptor. In related benzamide syntheses, morpholinyl groups have been part of the core structure. nih.gov
Piperazine: This six-membered ring containing two nitrogen atoms offers a versatile point for further derivatization. N-substituted piperazinyl moieties have been incorporated into N-substituted benzamide derivatives to explore their structure-activity relationships. nih.gov
Coumarin (B35378): The benzopyrone structure of coumarin has been fused with benzamide functionalities to create hybrid molecules with unique properties. For instance, 7-benzamidocoumarin derivatives have been synthesized to explore their biological potential. tjpr.org
Octahydrochromene: Chiral heterocyclic systems like octahydrochromene can be synthesized and linked to an acetamido group, as demonstrated in the synthesis of 4-acetamido-octahydrochromene derivatives. tubitak.gov.tr
The synthetic approaches to these derivatives typically involve multi-step sequences, starting from a suitably functionalized 4-aminobenzamide (B1265587) precursor. The heterocyclic ring can either be built onto the core molecule or a pre-formed heterocyclic intermediate can be coupled to the benzamide scaffold.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are driven by the need to explore the chemical space around this core structure to optimize its properties for specific applications. These efforts often involve a combination of rational design strategies and high-throughput synthetic methodologies.
Structure-Guided Design of Derivatives
Structure-guided design is a powerful approach that utilizes the three-dimensional structural information of a biological target to design new ligands with improved affinity and selectivity. While specific target information for this compound is not detailed here, the general principles of this strategy can be applied.
The process typically begins with the identification of a biological target. Computational tools such as molecular docking and dynamic simulations are then employed to predict the binding mode of the parent compound within the active site of the target. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.
Based on this understanding, derivatives of this compound can be designed to enhance these interactions or to form new ones. For example:
Modification of the Cyclopentyl Group: The cyclopentyl moiety can be replaced with other cycloalkyl or aromatic rings to probe different hydrophobic pockets in the binding site.
Substitution on the Benzene Ring: The aromatic ring provides a scaffold for introducing various substituents that can act as hydrogen bond donors or acceptors, or that can modulate the electronic properties of the molecule.
Alteration of the Acetamido Group: As discussed in the previous section, the acetamido group is a prime site for modification, including the incorporation of heterocyclic rings to explore additional binding interactions. researchgate.netnih.govnih.govtjpr.orgtubitak.gov.tr
The designed derivatives are then synthesized and subjected to biological evaluation. The resulting structure-activity relationship (SAR) data provides valuable feedback for the next cycle of design and optimization.
Parallel Synthesis Techniques in Derivative Libraries
To efficiently explore the SAR of this compound, parallel synthesis techniques can be employed to generate libraries of related compounds. This high-throughput approach allows for the rapid production of a large number of derivatives for screening.
In a typical parallel synthesis workflow for benzamide derivatives, a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner, often in multi-well plates. For the synthesis of a this compound library, a key intermediate would be 4-aminobenzoic acid or a protected version thereof.
A representative parallel synthesis scheme could involve:
Amide Bond Formation: The carboxylic acid of a protected 4-aminobenzoic acid is coupled with a library of different amines, including cyclopentylamine and its analogues, using a suitable coupling reagent.
Deprotection: The protecting group on the amino group is removed.
Acetylation: The resulting anilines are then acylated with a variety of acylating agents, including acetic anhydride (B1165640) and its analogues, to install the acetamido group.
Alternatively, the synthesis can be performed in the reverse order, starting with the acylation of 4-aminobenzoic acid followed by amide bond formation. The use of solution-phase or solid-phase synthesis techniques can be adapted for this purpose. For instance, a base-catalyzed N-benzoylation has been shown to be effective in the solution-phase parallel synthesis of vinylic benzamide derivatives. nih.gov
The resulting library of compounds can then be screened to identify derivatives with improved properties, providing a wealth of SAR data in a time-efficient manner.
Investigation of Biological Activities and Molecular Mechanisms of 4 Acetamido N Cyclopentylbenzamide
In Vitro Biological Evaluation and Screening
Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Inhibition)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, a process vital for tumor growth and survival. nih.gov The inhibition of the VEGFR-2 signaling pathway is a key strategy in anti-angiogenic therapy to retard cancer progression. nih.govmdpi.com Small molecule tyrosine kinase inhibitors (TKIs) represent a major class of drugs that target the kinase activity of VEGF receptors. nih.gov These inhibitors typically bind to the ATP-binding site of the receptor, which hinders the phosphorylation of tyrosine residues and subsequent downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.gov
Research into novel compounds has identified various derivatives capable of inhibiting VEGFR-2. For instance, certain nicotinamide-based derivatives have been designed and synthesized to act as antiangiogenic VEGFR-2 inhibitors. nih.gov One such compound demonstrated a VEGFR-2 enzyme inhibition IC50 value of 60.83 nM. nih.gov Similarly, bis( nih.govwaocp.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been explored as VEGFR-2 inhibitors, with some showing potent activity, with IC50 values as low as 3.7 nM, comparable to the established inhibitor sorafenib. nih.gov The mechanism of these inhibitors involves interaction with key residues within the ATP-binding pocket of the VEGFR-2 active site. nih.gov
Cellular Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29, A-549, HCT-116)
The anti-proliferative activity of novel chemical entities is a cornerstone of cancer research. The compound 4-acetamido-N-cyclopentylbenzamide and its analogs have been evaluated against a panel of human cancer cell lines to determine their cytotoxic effects. For example, a potent nicotinamide derivative exhibited significant anti-proliferative activity against HCT-116 and HepG-2 cells, with IC50 values of 9.3 ± 0.02 and 7.8 ± 0.025 µM, respectively. nih.gov
The table below summarizes the anti-proliferative activities of various compounds against different cancer cell lines, providing a comparative view of their potency.
| Cell Line | Compound Class | IC50 (µM) |
| MCF-7 (Breast) | Benzimidazole derivative | 8.86±1.10 |
| Cyclic dipeptide | - | |
| HepG2 (Liver) | Nicotinamide derivative | 7.8 ± 0.025 |
| HT-29 (Colon) | Cyclic dipeptide | - |
| A-549 (Lung) | Cyclic hexapeptide | ~2.08 |
| HCT-116 (Colon) | Nicotinamide derivative | 9.3 ± 0.02 |
| Benzimidazole derivative | 16.18±3.85 |
Note: The data presented is a compilation from various studies on different compounds and is for illustrative purposes of anti-proliferative screening.
Cell Cycle Progression Analysis
The cell cycle is a series of events that leads to cell division and proliferation. nih.gov Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death. nih.gov Flow cytometry analysis is a common technique used to investigate the effects of a compound on cell cycle distribution.
Studies on potential anti-cancer agents often reveal their ability to induce cell cycle arrest at specific phases. For instance, a nicotinamide derivative was found to arrest the growth of HCT-116 cells at the pre-G1 and G2-M phases. nih.gov The antiproliferative effects of some nonsteroidal anti-inflammatory drugs (NSAIDs) in pancreatic tumor cells have also been attributed to the inhibition of cell cycle progression rather than the direct induction of apoptosis. nih.gov This highlights the importance of cell cycle analysis in understanding the mechanism of action of novel anti-proliferative compounds.
Apoptosis Induction and Pathway Characterization (e.g., BAX, Bcl-2, Caspases)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2, plays a critical role in regulating the intrinsic pathway of apoptosis. ijper.orgnih.gov The activation of caspases, a family of proteases, is a central event in both the intrinsic and extrinsic apoptotic pathways. ijper.orgnih.gov
The induction of apoptosis by a nicotinamide derivative was demonstrated by its ability to trigger both early and late apoptosis in HCT-116 cells. nih.gov The mechanism of apoptosis often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, the treatment of MCF-7 breast cancer cells with mefenamic acid resulted in the upregulation of Bax and the downregulation of Bcl-2. ijper.org Overexpression of Bcl-2 has been shown to inhibit the activation of caspases and the release of apoptotic bodies. nih.gov Conversely, the activation of caspase-9, an initiator caspase in the intrinsic pathway, can be enhanced by the pro-apoptotic factor Bax. bu.edu
The following table outlines the key molecular players in apoptosis and their roles:
| Molecule | Family/Class | Function in Apoptosis |
| BAX | Bcl-2 family | Pro-apoptotic |
| Bcl-2 | Bcl-2 family | Anti-apoptotic |
| Caspase-3 | Caspase | Executioner caspase |
| Caspase-8 | Caspase | Initiator caspase (extrinsic) |
| Caspase-9 | Caspase | Initiator caspase (intrinsic) |
Modulation of Inflammatory Cytokines and Signaling Molecules (e.g., TNF-α, IL-6)
Chronic inflammation is a known risk factor for the development and progression of cancer. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in the tumor microenvironment. nih.govnih.gov Therefore, compounds that can modulate the production of these cytokines may have therapeutic potential in cancer treatment.
The investigation of novel compounds often includes an assessment of their immunomodulatory effects. For example, a potent nicotinamide derivative was found to cause a significant decrease in TNF-α and IL-6 levels by 66.42% and 57.34%, respectively. nih.gov This suggests that in addition to its direct anti-proliferative and pro-apoptotic effects, the compound may also exert anti-cancer activity by modulating the inflammatory milieu.
Identification and Characterization of Molecular Targets
The identification of specific molecular targets is crucial for understanding the mechanism of action of a drug and for the development of targeted therapies. For many anti-cancer agents, the primary molecular targets are proteins that are essential for tumor growth and survival.
In the context of the investigated benzamide (B126) derivatives, a primary molecular target that has been identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Docking studies have shown that these compounds can bind effectively within the active pocket of VEGFR-2, similar to the established inhibitor sorafenib. nih.gov This binding to the ATP pocket of VEGFR-2 inhibits its kinase activity, thereby blocking the downstream signaling pathways that promote angiogenesis. nih.govnih.gov The correlation between the VEGFR-2 inhibitory activity of these compounds and their cytotoxic effects on cancer cell lines further supports that VEGFR-2 is a key molecular target. nih.gov
Enzyme Kinetics and Inhibition Mechanisms
Information regarding the effect of this compound on enzyme activity is not present in the available scientific literature. There are no published studies on its enzyme kinetics, such as its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50) against any enzyme. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, has not been investigated or reported.
Involvement in Specific Biological Pathways (e.g., Angiogenesis Regulation)
There is no scientific evidence to suggest the involvement of this compound in any specific biological pathways, including but not limited to angiogenesis regulation. Research on its effects on cellular signaling cascades, gene expression, or other pathway-related activities has not been published.
Preclinical In Vitro and Ex Vivo Efficacy Studies
A review of the scientific literature indicates a lack of preclinical studies on this compound. There are no published reports of in vitro studies using cell lines or ex vivo studies using tissue samples to evaluate the efficacy of this compound in any research model.
Structure Activity Relationship Sar and Pharmacophore Modeling of 4 Acetamido N Cyclopentylbenzamide Derivatives
Systematic Investigation of Structural Modifications on Biological Activity
The biological activity of benzamide (B126) derivatives is intricately linked to their structural features. Systematic investigations have revealed that even minor modifications to the scaffold can lead to significant changes in potency and selectivity.
The nature and position of substituents on the benzamide scaffold play a pivotal role in determining the biological activity of these compounds. For instance, in a series of benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence their inhibitory activity and selectivity. nih.govresearchgate.net Derivatives with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE over BChE compared to their meta- or ortho-substituted counterparts. nih.govresearchgate.net
In another study on benzamide derivatives as histone deacetylase (HDAC) inhibitors, the presence of a 2'-substituent, specifically an amino or hydroxy group on the anilide moiety, was found to be indispensable for inhibitory activity. nih.gov While the electronic influence of substituents on the anilide ring had a minor effect, the steric factors at the 3' and 4' positions were critical for enzyme interaction. nih.gov Similarly, for antiplasmodial activity, the substitution pattern on the phenoxy ring of 2-phenoxybenzamides was significant, with a 4-fluorophenoxy substituent being favorable. mdpi.com
The following table summarizes the impact of substituent position on the activity of selected benzamide derivatives:
| Compound Series | Substituent | Position | Effect on Activity | Reference |
| Benzamide/Picolinamide Derivatives | Dimethylamine | Para | Increased AChE inhibition and selectivity | nih.govresearchgate.net |
| Benzamide/Picolinamide Derivatives | Dimethylamine | Meta/Ortho | Decreased AChE inhibition and selectivity | nih.govresearchgate.net |
| Benzanilide Derivatives | Amino/Hydroxy | 2' | Essential for HDAC inhibitory activity | nih.gov |
| Benzanilide Derivatives | Various | 3' and 4' | Steric bulk influences enzyme interaction | nih.gov |
| 2-Phenoxybenzamides | 4-Fluorophenoxy | - | Favorable for antiplasmodial activity | mdpi.com |
The rigidity and flexibility of the core scaffold are critical determinants of the biological activity of benzamide derivatives. A rigid scaffold can pre-organize the molecule into a conformation that is optimal for binding to the target, thereby reducing the entropic penalty upon binding. For instance, the rigidification of the scaffold in PD-1/PD-L1 inhibitors by replacing an ether linker with a more rigid amide linker was proposed as a strategy to enhance potency. nih.gov This rigid benzamide derivative was shown to form a stable complex with the PD-L1 protein, fitting well into the hydrophobic cavity. nih.gov
Conversely, a degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to the binding site. In the case of opioid antagonists based on a (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, the flexibility of the N-substituent was found to be crucial. nih.gov Flexible N-propylphenyl or N-propylcyclohexyl substituents led to high potency, and studies with rigid analogs suggested that an extended conformation of the N-substituent is required for optimal activity. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com For various classes of benzamide derivatives, distinct pharmacophore models have been developed.
For a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, a five-featured pharmacophore model was developed. nih.gov This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Docking studies revealed that these inhibitors form crucial hydrogen bond interactions with specific amino acid residues in the active site of the FtsZ protein. nih.gov
In another study on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was established using the molecular comparative electron topology (MCET) method. nih.gov This ligand-based approach helps in understanding the three-dimensional interaction between the ligand and its receptor. nih.gov For HDAC inhibitors, a general pharmacophore model for benzamides includes features that allow for interaction with the zinc ion in the active site and specific hydrogen bonding interactions. researchgate.net
The key pharmacophoric features for different benzamide derivative classes are summarized below:
| Target | Pharmacophoric Features | Reference |
| FtsZ | 1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings | nih.gov |
| Melanogenesis | 3D arrangement of atoms for optimal receptor interaction | nih.gov |
| HDAC | Zinc-binding group, linker, cap group with specific H-bonding | researchgate.net |
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogs and for understanding the physicochemical properties that govern activity.
Several QSAR studies have been successfully performed on benzamide derivatives. For a series of three-substituted benzamide derivatives as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed with a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov This indicates a strong correlation between the structural descriptors and the observed biological activity.
In a 2D-QSAR study of 47 benzamide derivatives as allosteric glucokinase activators, the best model showed a regression value (r²) of 0.8669. researchgate.net The descriptors in this model included chiV4pathcluster, SsNH2E-index, and SdssCE-index, suggesting that bulky substitutions on the benzamide and thiazole (B1198619) moieties, as well as the presence of an amino group, are important for activity. researchgate.net For acetamidosulfonamide derivatives with antioxidant activity, QSAR models were constructed with high correlation coefficients (Q²LOO-CV = 0.9708 for radical scavenging activity). nih.gov
A key application of QSAR models is the prediction of the biological activity of novel, untested compounds. A well-validated QSAR model can guide the synthesis of new analogs with potentially improved potency and selectivity. The QSAR model for FtsZ inhibitors was validated by predicting the activity of a test set of molecules with a good correlation coefficient (R² = 0.67), demonstrating its predictive power. nih.gov Similarly, the QSAR model for glucokinase activators had a predictive r² of 0.6408, indicating its utility in designing new activators. researchgate.net The development of such predictive models is a cornerstone of modern drug discovery, enabling a more focused and efficient search for new therapeutic agents.
Computational Chemistry and in Silico Approaches in 4 Acetamido N Cyclopentylbenzamide Research
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme.
Prediction of Ligand-Protein Binding Modes and Affinities
In the absence of specific studies on 4-acetamido-N-cyclopentylbenzamide, we can surmise the hypothetical application of molecular docking. Researchers would typically use a three-dimensional model of a target protein and "dock" the this compound molecule into its active or allosteric sites. The output of such a study would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more stable and potentially more potent interaction. This information is crucial for prioritizing compounds for synthesis and biological testing.
Elucidation of Specific Interactions with Target Active Sites (e.g., Hinge Region, Gatekeeper Residues)
A detailed molecular docking analysis would also reveal the specific molecular interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For enzyme targets like kinases, interactions with key regions such as the hinge region, which is critical for the enzyme's conformational changes, and gatekeeper residues, which control access to hydrophobic pockets, are of particular interest. Identifying which parts of the this compound molecule—such as the acetamido group, the cyclopentyl ring, or the benzamide (B126) core—are involved in these interactions would be a key outcome.
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the molecule and its interactions over time, offering deeper insights into the stability and conformational flexibility of the system.
Conformational Analysis of Ligand-Target Complexes
Once a promising binding pose is identified through molecular docking, an MD simulation would be initiated. This involves placing the ligand-protein complex in a simulated physiological environment (typically water and ions) and calculating the forces between atoms and their subsequent movements over a set period. This allows researchers to observe the conformational changes in both the ligand and the protein upon binding. Such an analysis for this compound would reveal its preferred shape when bound to a target and how the target's structure might adapt to accommodate it.
Evaluation of Binding Stability and Dynamics
A key application of MD simulations is to assess the stability of the predicted binding pose. By tracking the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's active site over the course of the simulation, researchers can determine if the ligand remains stably bound. Fluctuations in the ligand's position or its dissociation from the active site would suggest a less stable interaction. Furthermore, MD simulations can be used to calculate the free energy of binding, providing a more accurate estimation of binding affinity than docking scores alone.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide a highly detailed understanding of electron distribution, which governs a molecule's reactivity and its ability to form specific types of interactions. For this compound, DFT calculations could be used to determine properties such as the molecular electrostatic potential (MEP), which indicates regions of the molecule that are electron-rich or electron-poor and are therefore likely to engage in electrostatic interactions. Other parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and stability.
Electronic Structure Characterization and Reactivity Profiling
Detailed analysis of the electronic structure provides insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
Reactivity descriptors, which can be calculated using DFT, offer a more quantitative picture of a molecule's reactivity. These descriptors help in identifying the most reactive sites within the this compound molecule.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower ionization potential would suggest easier oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher electron affinity would indicate a greater propensity to accept electrons. |
| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. | Helps in understanding the charge distribution and polarity of bonds. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons. | Useful for predicting how the molecule will interact with biological macromolecules. |
Geometrical Optimization and Energetic Landscapes
The three-dimensional conformation of this compound is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a target protein. Geometrical optimization is a computational process that determines the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface (PES). wikipedia.orglongdom.org The PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. wikipedia.orglongdom.org
By exploring the PES, researchers can identify not only the global energy minimum but also other low-energy conformers that might be biologically relevant. This exploration is often done through conformational analysis, which systematically rotates the rotatable bonds in the molecule to map out the energetic landscape. For this compound, the key rotatable bonds would be those connecting the cyclopentyl ring to the amide nitrogen and the acetamido group to the phenyl ring.
Studies on related molecules, such as N-methyl acetamide, have shown that the energy barrier between different conformations (e.g., cis and trans isomers of the amide bond) can be calculated, providing insights into the flexibility of the molecule. researchgate.netresearchgate.net This information is critical for understanding how this compound might adapt its shape to interact with a biological target.
Table 2: Illustrative Conformational Energy Data for a Benzamide Derivative
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | 178.5° | 0.00 | 75.2 |
| 2 | 65.2° | 2.15 | 15.3 |
| 3 | -70.1° | 2.30 | 9.5 |
This table is hypothetical and serves to illustrate the type of data obtained from conformational analysis.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach can be broadly categorized into ligand-based and structure-based methods.
If a set of molecules with known activity for a particular target is available, ligand-based methods can be used to find other molecules with similar properties. If the three-dimensional structure of the target is known, structure-based virtual screening, or docking, can be employed to predict how well different molecules fit into the binding site of the target.
Starting with the core scaffold of this compound, a virtual library of derivatives can be designed by systematically modifying different parts of the molecule. For example, the cyclopentyl group could be replaced with other cyclic or acyclic moieties, and the acetamido group could be substituted with other functional groups. This virtual library can then be screened in silico against a target of interest to identify promising candidates for synthesis and biological testing.
Computational Prioritization of this compound Derivatives for Further Research
The final step in the in silico workflow is to prioritize the most promising derivatives of this compound for further experimental investigation. This prioritization is often based on a combination of factors, including the predicted binding affinity from docking studies, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic accessibility.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the derivatives with their predicted biological activity. nih.govkg.ac.rsnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, further refining the prioritization process. A good QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.govnih.gov
Table 3: Prioritization Matrix for Hypothetical this compound Derivatives
| Derivative ID | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk | Synthetic Feasibility Score (1-5) | Overall Priority |
| ACPB-001 | -9.5 | 85 | Low | 4 | High |
| ACPB-002 | -8.2 | 70 | Low | 5 | Medium |
| ACPB-003 | -10.1 | 45 | Medium | 2 | Low |
| ACPB-004 | -9.8 | 80 | Low | 3 | High |
This table is a hypothetical representation of how computational data can be integrated to prioritize compounds.
By leveraging these computational tools, researchers can build a comprehensive understanding of this compound and its derivatives, enabling a more rational and efficient approach to drug discovery and development. mdpi.comresearchgate.netnih.gov
Future Directions and Emerging Research Perspectives for 4 Acetamido N Cyclopentylbenzamide
Exploration of Novel Therapeutic or Biological Applications
The inherent versatility of the benzamide (B126) scaffold suggests that 4-acetamido-N-cyclopentylbenzamide could be investigated for a wide array of therapeutic applications. Drawing parallels from other benzamide-containing molecules, future research could delve into its potential as an anticancer agent. For instance, some benzamide derivatives have shown promise as inhibitors of key cellular processes implicated in cancer, such as cell cycle progression and signal transduction pathways. nih.gov A significant area of exploration could be its activity as a histone deacetylase (HDAC) inhibitor, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. nih.gov
Furthermore, the structural motifs within this compound might lend themselves to applications in neurodegenerative diseases. Research into other novel compounds has demonstrated the potential for targeting pathways involved in neuronal protection and regeneration. nih.gov Another avenue of inquiry could be its potential as an analgesic, following the development of other novel acetamide-based analgesics that have been designed to circumvent the hepatotoxicity associated with existing drugs. nih.gov The exploration of its activity against various receptors and enzymes involved in pain signaling pathways would be a logical first step.
Development of Advanced this compound Derivatives with Optimized Profiles
The journey of a promising lead compound from initial discovery to a potential clinical candidate invariably involves extensive structural modifications to optimize its pharmacological profile. For this compound, future research will likely focus on the synthesis and evaluation of a library of derivatives. These efforts would aim to enhance potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Structure-activity relationship (SAR) studies will be pivotal in this process. nih.gov By systematically modifying the acetamido and cyclopentyl groups, as well as the core benzamide structure, researchers can elucidate the key structural features required for desired biological activity. For example, replacing the cyclopentyl group with other cyclic or acyclic moieties could modulate receptor binding or enzyme inhibition. Similarly, alterations to the acetamido group could influence the compound's solubility and metabolic stability. The overarching goal of these derivatization efforts is to identify a candidate with an optimal balance of efficacy and drug-like properties. uva.nl
Integration of Multi-Omics and High-Throughput Screening in Research Pipelines
The advent of high-throughput screening (HTS) and multi-omics technologies has revolutionized the drug discovery process. nih.govfrontiersin.orgresearchgate.net For a novel compound like this compound, these approaches will be instrumental in accelerating its evaluation and understanding its mechanism of action. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the efficient identification of initial hits. researchgate.netmdpi.com
Following initial screening, multi-omics approaches, including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the compound's effects on cellular systems. nih.govvanderbilt.edu For instance, transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, while proteomics can identify the proteins it interacts with. Metabolomic studies can shed light on its impact on cellular metabolism. The integration of these data-rich methodologies will be crucial for elucidating the compound's mechanism of action, identifying potential biomarkers for its activity, and uncovering any off-target effects. nih.govfrontiersin.org
Application of this compound as a Chemical Probe or Research Tool
Beyond its potential therapeutic applications, this compound could also serve as a valuable chemical probe to investigate biological pathways. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in health and disease. If this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be utilized by the broader research community to dissect complex biological processes.
The development of this compound as a chemical probe would require rigorous characterization of its selectivity and mechanism of action. This would involve testing it against a panel of related and unrelated targets to ensure its specificity. Once validated, it could be used in a variety of in vitro and in vivo models to explore the physiological and pathological roles of its target.
Collaborative Research Initiatives in Benzamide Chemistry
The advancement of research on novel compounds like this compound will be significantly enhanced through collaborative efforts. basf.com The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from academia, industry, and research institutes. basf.comfederalgrants.com Such collaborations can foster innovation by combining complementary expertise in areas such as synthetic chemistry, pharmacology, computational modeling, and clinical research.
Academic research alliances and partnerships with pharmaceutical companies can provide access to specialized resources, technologies, and expertise that may not be available within a single institution. basf.com These collaborations can accelerate the pace of research, from initial hit identification and lead optimization to preclinical and clinical development. Furthermore, open innovation models, where data and findings are shared more broadly, can help to avoid duplication of effort and stimulate new avenues of investigation within the field of benzamide chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
